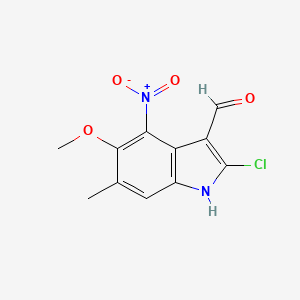![molecular formula C18H16N4O2S B13998453 4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine CAS No. 60282-79-3](/img/structure/B13998453.png)
4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is a complex organic compound that belongs to the class of nitropyridines. This compound features a pyridine ring substituted with a benzhydrylsulfanyl group at the 4-position, a nitro group at the 3-position, and amino groups at the 2 and 6 positions. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to introduce the nitro group at the 3-position. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfide (HSO3-) in water to yield 3-nitropyridine .
This involves reacting 3-nitropyridine with benzhydryl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Finally, the amino groups at the 2 and 6 positions can be introduced through a series of amination reactions. This can be done by treating the intermediate compound with ammonia or primary amines under suitable conditions .
Industrial Production Methods
Industrial production of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The benzhydrylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Benzhydryl chloride and potassium carbonate (K2CO3) are commonly used reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 4-Benzhydrylsulfanyl-3-amino-pyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzhydrylsulfanyl group can modulate the compound’s binding affinity to target proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: Lacks the benzhydrylsulfanyl and amino groups, making it less complex and less versatile.
4-Benzhydrylsulfanyl-pyridine: Lacks the nitro and amino groups, resulting in different chemical and biological properties.
2,6-Diaminopyridine: Lacks the nitro and benzhydrylsulfanyl groups, leading to distinct reactivity and applications.
Uniqueness
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity.
Propiedades
Número CAS |
60282-79-3 |
|---|---|
Fórmula molecular |
C18H16N4O2S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-benzhydrylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C18H16N4O2S/c19-15-11-14(16(22(23)24)18(20)21-15)25-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H4,19,20,21) |
Clave InChI |
BONXBQRKCZMASR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC(=C3[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
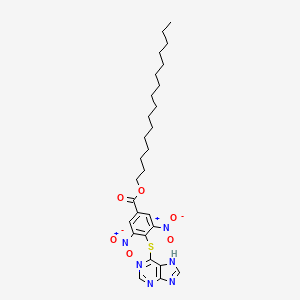
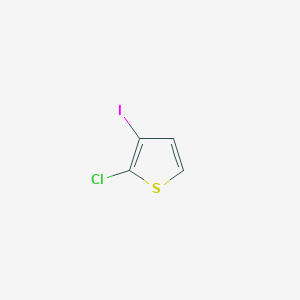

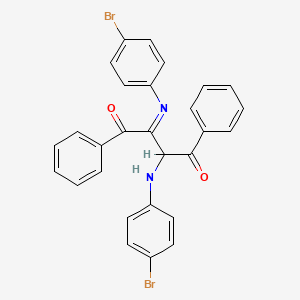

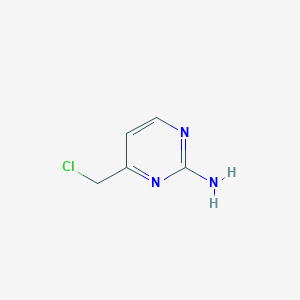
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
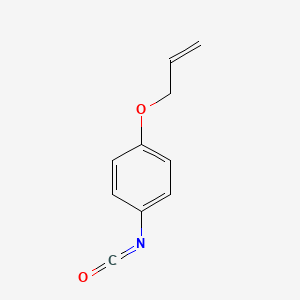
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
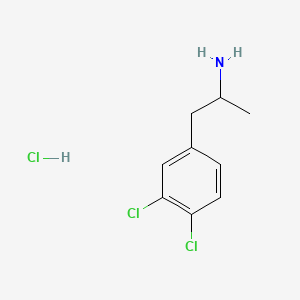
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
